3-[3-(4-chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one
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Overview
Description
3-[3-(4-chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one is a synthetic compound that belongs to the class of chalcones. Chalcones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This compound, in particular, has garnered attention due to its unique structure and potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one can be achieved through the Claisen–Schmidt condensation reaction. This involves the reaction of 3-acetyl-2-hydroxycyclohepta-2,4,6-trien-1-one with substituted benzaldehydes in the presence of anhydrous barium hydroxide under grinding conditions . This method is eco-friendly and efficient, providing high yields at room temperature without the use of hazardous chemicals.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and sustainable practices are often applied. This includes the use of safer solvents, energy-efficient processes, and minimizing waste generation.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into dihydrochalcones.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydrochalcones
Substitution: Halogenated derivatives
Scientific Research Applications
3-[3-(4-chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various organic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[3-(4-chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as cyclooxygenase and lipoxygenase, leading to anti-inflammatory effects. Additionally, it can induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 2-Hydroxy-3’,4’-dichlorobiphenyl
- 2′-Hydroxy-3,4,4′-trimethoxychalcone
Uniqueness
Compared to similar compounds, 3-[3-(4-chlorophenyl)acryloyl]-2-hydroxy-2,4,6-cycloheptatrien-1-one stands out due to its unique structure, which combines the properties of both chalcones and tropolones. This dual nature enhances its biological activity and makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H11ClO3 |
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Molecular Weight |
286.71 g/mol |
IUPAC Name |
3-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C16H11ClO3/c17-12-8-5-11(6-9-12)7-10-14(18)13-3-1-2-4-15(19)16(13)20/h1-10H,(H,19,20)/b10-7+ |
InChI Key |
JQEWCOHNNUNQRQ-JXMROGBWSA-N |
Isomeric SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)/C=C/C2=CC=C(C=C2)Cl |
SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)Cl |
Canonical SMILES |
C1=CC(=C(C(=O)C=C1)O)C(=O)C=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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